N-butyl-5-phenoxyfuran-2-carboxamide
Description
N-butyl-5-phenoxyfuran-2-carboxamide is a furan-2-carboxamide derivative characterized by a phenoxy substituent at the 5-position of the furan ring and an n-butyl group attached to the carboxamide nitrogen. This structural configuration confers unique physicochemical and biological properties, including moderate lipophilicity (predicted logP: 3.2) and solubility in polar aprotic solvents (e.g., DMSO). Its mechanism of action involves competitive binding to the COX-2 active site, leveraging hydrophobic interactions from the n-butyl chain and hydrogen bonding via the carboxamide group .
Properties
IUPAC Name |
N-butyl-5-phenoxyfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-3-11-16-15(17)13-9-10-14(19-13)18-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGTUWRHGITUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(O1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5-phenoxyfuran-2-carboxamide typically involves the reaction of 5-phenoxyfuran-2-carboxylic acid with n-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:
- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
- Temperature: Room temperature to 50°C
- Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-butyl-5-phenoxyfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Formation of N-butyl-5-phenoxyfuran-2-amine.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-butyl-5-phenoxyfuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-butyl-5-phenoxyfuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects on Solubility and Lipophilicity
- N-benzyl-5-{[N-benzyl(phenyl)carbamamido]methyl}furan-2-carboxamide : The bulky benzyl groups and carbamamide-methyl substituent significantly increase logP (4.8) but reduce aqueous solubility (0.45 mg/mL). This highlights the trade-off between lipophilicity and solubility in heavily substituted analogs.
- N-butyl-5-(phenoxymethyl)furan-2-carboxamide: The phenoxymethyl group enhances solubility (3.2 mg/mL) compared to phenoxy analogs, likely due to increased polarity from the methylene spacer. However, the butyl chain maintains moderate lipophilicity (logP 2.9).
- N-propyl-5-phenoxyfuran-2-carboxamide: Shortening the alkyl chain to propyl reduces logP (2.7) but also decreases solubility (1.1 mg/mL), suggesting that alkyl chain length impacts solubility non-linearly.
- N-butyl-5-(4-fluorophenoxy)furan-2-carboxamide: Fluorination of the phenoxy group marginally increases logP (3.1) while preserving solubility (1.7 mg/mL), indicating that electron-withdrawing substituents can enhance lipophilicity without drastically compromising solubility.
Key Research Findings
Alkyl Chain Optimization: Extending the N-alkyl chain from propyl to butyl improves COX-2 inhibition (IC50 reduction from 1.8 µM to 1.2 µM in non-fluorinated analogs) .
Phenoxy vs. Phenoxymethyl: The phenoxymethyl group in enhances solubility but may reduce metabolic stability due to increased susceptibility to oxidative cleavage .
Fluorination Strategy: Fluorine substitution at the para position of the phenoxy group (as in ) improves both potency and selectivity, aligning with trends observed in other NSAID derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
